1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H11NO2S. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a methanesulfonyl group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Sulfonylation: The phenyl group is sulfonylated using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
1-(4-methanesulfonylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-methanesulfonylphenyl)cyclopropane-1-carboxylic acid:
1-(4-methanesulfonylphenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses.
1-(4-methanesulfonylphenyl)cyclopropane-1-amine: This compound has an amine group instead of a nitrile group, which influences its biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1314643-50-9 |
---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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